3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-ol is a compound with significant relevance in medicinal chemistry, particularly in the development of anticancer agents. Its molecular formula is , and it has a molecular weight of 150.18 g/mol. This compound is characterized by a benzoxazine structure, which is known for its diverse biological activities, including potential applications in cancer treatment .
3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-ol is classified as a benzoxazine derivative. Benzoxazines are heterocyclic compounds that contain both oxygen and nitrogen in their ring structure, making them versatile for various chemical reactions and biological applications. The compound can be sourced from chemical suppliers like BenchChem and Sigma-Aldrich, which provide it for research purposes .
The synthesis of 3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol has been explored through various methods. One notable approach involves a one-pot multicomponent reaction that integrates substituted phenols and amines under mild conditions. This method is advantageous due to its simplicity and efficiency, producing the desired compound with minimal byproducts .
The synthesis typically requires:
This synthetic route allows for the introduction of various substituents on the benzoxazine ring, which can enhance biological activity or modify physical properties .
The molecular structure of 3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol features a fused benzene and oxazine ring system. The compound's InChI (International Chemical Identifier) is:
Key structural data includes:
3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-ol can undergo several chemical reactions typical for benzoxazine derivatives:
These reactions often require specific conditions such as temperature control and the presence of solvents or catalysts to achieve optimal yields. The versatility of this compound allows it to serve as a precursor for more complex organic molecules with potential therapeutic applications .
The mechanism of action for 3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol primarily involves its interaction with biological targets in cancer cells. Studies have indicated that this compound can bind to specific proteins involved in cell proliferation and survival pathways.
Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer cell lines MCF7 and MDA-MB-231. The binding affinity to these targets leads to inhibition of their function, promoting apoptosis (programmed cell death) in malignant cells .
3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-ol is typically a solid at room temperature with good solubility in polar solvents like methanol and ethanol. Its melting point is not extensively documented but is expected to fall within a typical range for similar compounds.
The chemical properties include:
Quantitative data regarding its solubility and stability under different conditions are essential for practical applications in drug formulation .
3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-ol has various scientific uses:
The 3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold represents a privileged structural motif in modern drug discovery, characterized by a fused bicyclic system combining a benzene ring with a six-membered 1,4-oxazine heterocycle featuring oxygen and nitrogen atoms at positions 1 and 4, respectively. This versatile core structure, formally known as 3,4-dihydro-2H-1,4-benzoxazine, serves as a fundamental building block for numerous biologically active compounds. The specific derivative featuring a hydroxy group at the 8-position (3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol), while less extensively studied than its 6-hydroxy regioisomer, has emerged as a compound of significant interest due to its distinctive electronic profile and hydrogen-bonding capabilities. This scaffold's importance stems from its balanced physicochemical properties, including moderate lipophilicity, metabolic stability, and the ability to engage in diverse molecular interactions with biological targets. The presence of the hydroxy group at the 8-position introduces a strategic hydrogen-bonding donor/acceptor group that significantly influences both the molecule's electronic distribution and its three-dimensional interaction capabilities with target proteins, making it a compelling subject for structure-activity relationship studies across multiple therapeutic areas [3] [6] [9].
Table 1: Core Structural and Physicochemical Properties of 3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-ol
Property | Value |
---|---|
Systematic Name | 3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-ol |
CAS Registry Number | 26021-57-8 |
Molecular Formula | C₈H₉NO₂ |
Molecular Weight | 151.16 g/mol |
XLogP | 0.219 (at 23°C) |
Water Solubility | 19 g/L (at 20°C) |
pKa (Predicted) | 10.85 ± 0.20 |
Boiling Point | 334.7±42.0 °C (Predicted) |
Density | 1.241±0.06 g/cm³ (Predicted) |
Vapor Pressure | 0.002 Pa (at 20°C) |
Storage Conditions | Keep in dark place, inert atmosphere, room temperature |
The journey of benzoxazine derivatives in medicinal chemistry spans several decades, evolving from simple synthetic heterocycles to sophisticated therapeutic agents targeting diverse pathologies. Early research primarily explored the antimicrobial potential of benzoxazine derivatives, leveraging their structural resemblance to naturally occurring bioactive molecules. However, a pivotal shift occurred in the mid-2000s with the strategic exploration of substituted derivatives targeting complex disease mechanisms. A landmark 2006 study reported the development of 3,4-dihydro-2H-benzo[1,4]oxazine derivatives as dual thromboxane A₂ (TXA₂) receptor antagonists and prostacyclin (PGI₂) receptor agonists, exemplified by compound 4-[2-(1,1-Diphenylethylsulfanyl)ethyl]-3,4-dihydro-2H-benzo[1,4]oxazin-8-yloxyacetic acid N-methyl-D-glucamine salt (7). This molecule demonstrated promising anti-thrombotic and cardiovascular activities without inducing significant hypotension, highlighting the scaffold's capacity for multifactorial pharmacology [2].
Concurrently, researchers explored the neuropharmacological potential of benzoxazines, designing 3,4-dihydro-2H-benzo[1,4]oxazine derivatives with dual affinity for the 5-HT₁ₐ receptor and the serotonin transporter (SERT). These compounds represented a novel approach to depression treatment by combining serotonin reuptake inhibition with 5-HT₁ₐ receptor modulation, potentially offering faster onset of action and improved efficacy over existing antidepressants [10]. The evolution continued into the 2020s with a focus on multitargeted therapies for complex diseases like cancer. The strategic incorporation of hydroxyl groups, particularly at positions analogous to the 8-hydroxy derivative, became a significant design element based on emerging structure-activity relationship (SAR) data indicating enhanced bioactivity. For instance, the introduction of hydroxyl groups onto both ring systems in 4-aryl-3,4-dihydro-2H-1,4-benzoxazines yielded compounds with significantly improved potency against diverse cancer cell lines compared to their non-hydroxylated counterparts [4]. This trajectory underscores a paradigm shift from single-target benzoxazines to multifunctional agents exploiting the scaffold's inherent capacity for diverse target engagement.
The 1,4-benzoxazine core possesses unique structural and electronic characteristics that underpin its status as a privileged scaffold in drug design. Its conformationally semi-rigid bicyclic system provides a stable platform for presenting substituents in three-dimensional space, facilitating optimal interactions with biological targets. The endocyclic oxygen atom acts as a potent hydrogen-bond acceptor, while the secondary amine (-NH-) functions primarily as a hydrogen-bond donor. This dual hydrogen-bonding capability enables the scaffold to form critical interactions with target proteins, contributing significantly to binding affinity and selectivity. The 8-hydroxy substitution introduces an additional, highly versatile pharmacophoric element. This phenolic hydroxyl group substantially enhances the molecule's interaction repertoire, acting as a strong hydrogen-bond donor, a moderate hydrogen-bond acceptor (when deprotonated), and participating in charge-transfer interactions. Its positioning on the aromatic ring also influences the electron density of the entire system, affecting the molecule's electrostatic potential and dipole moment [6] [9].
The structural versatility of the benzoxazine core allows it to serve as a bioisostere for several biologically relevant heterocycles. Significantly, it mimics the chromane structure of vitamin E (5,7,8-trimethyltocol), enabling the design of novel antioxidants. Hybrid molecules incorporating the 5,7,8-trimethyl-1,4-benzoxazine moiety linked to catechol or resorcinol units via triazole linkers have demonstrated potent intracellular ROS reduction in human fibroblasts, induction of heme oxygenase-1 (ho-1) gene expression, and enhancement of cellular glutathione (GSH) levels – activities directly relevant to combating oxidative stress in ageing and disease [7]. Furthermore, the scaffold's similarity to isoflavan structures has driven its exploration in hormone-dependent cancers. Molecular hybridization strategies exploiting this similarity have yielded novel 4-aryl substituted derivatives with significant anti-proliferative activities against prostate, breast, and pancreatic cancer cell lines. The scaffold's capacity for easy synthetic modification at multiple sites (N1, C2, C3, and various positions on the benzene ring) facilitates extensive SAR studies and fine-tuning of drug-like properties, making it exceptionally valuable for lead optimization campaigns targeting diverse therapeutic areas [4] [9].
The strategic incorporation of a hydroxy group at the 8-position of the 3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold is driven by compelling biochemical and pharmacological rationales rooted in extensive structure-activity relationship studies across diverse therapeutic targets. This specific substitution pattern profoundly influences the molecule's electronic profile, hydrogen-bonding capacity, metabolic stability, and overall interaction with biological targets, offering distinct advantages for drug design:
Enhanced Pharmacological Potency via Hydrogen Bonding: The phenolic 8-hydroxy group serves as a crucial hydrogen bond donor and acceptor, enabling stronger and more specific interactions with target proteins. This effect was strikingly demonstrated in anticancer benzoxazines, where hydroxylated derivatives like 14f (4-(4-aminophenyl)-7-hydroxy-3,4-dihydro-2H-benzo[b][1,4]oxazine) exhibited superior potency (IC₅₀ = 7.84–16.2 µM across multiple cancer cell lines: PC-3, NHDF, MDA-MB-231, MIA PaCa-2, U-87 MG) compared to their non-hydroxylated or methoxylated precursors. SAR analysis consistently indicated that hydroxyl groups on both the benzoxazine core and the pendant aryl ring significantly enhanced bioactivity, suggesting a cooperative effect where the 8-hydroxy group plays a critical role in target binding and cellular penetration [4].
Modulation of Electronic Properties and Antioxidant Potential: The electron-donating nature of the 8-hydroxy group increases electron density within the aromatic ring system, influencing redox potential and enhancing the molecule's capacity to scavenge reactive oxygen species (ROS). This intrinsic antioxidant activity is highly valuable for therapeutic applications in oxidative stress-related pathologies, including cardiovascular diseases, neurodegeneration, and ageing. Benzoxazine-catechol hybrids, leveraging the redox activity of the ortho-hydroxy motif (structurally analogous to the potent antioxidant hydroxytyrosol), have demonstrated significant ability to reduce intracellular ROS levels in both young and senescent human skin fibroblasts. This positions 8-hydroxy derivatives as promising leads for anti-ageing and cytoprotective applications [7].
Improved Metabolic Stability and Pharmacokinetics: Replacing metabolically labile groups (e.g., methoxy) with a hydroxy group can significantly alter the metabolic fate of the molecule. While phase II conjugation (glucuronidation, sulfation) remains possible, the hydroxy group avoids the rapid oxidative demethylation pathway associated with methoxy groups. This can lead to improved metabolic stability and potentially longer half-lives in vivo. Furthermore, the hydroxy group provides a handle for targeted prodrug design (e.g., esterification) to fine-tune solubility and absorption properties [4] [6].
Influence on Molecular Conformation and Solubility: The 8-hydroxy group can participate in intramolecular hydrogen bonding with the benzoxazine ring nitrogen or oxygen, potentially influencing the overall conformation and rigidity of the molecule. This conformational constraint can enhance selectivity for specific biological targets. Additionally, the polar hydroxy group improves aqueous solubility compared to purely hydrocarbon analogues, as evidenced by the measured water solubility of 19 g/L at 20°C for the 6-hydroxy regioisomer, a property expected to be similar for the 8-hydroxy derivative. This improved solubility is crucial for drug bioavailability [6].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3